molecular formula C6F17P B8492292 Difluorotris(pentafluoroethyl)phosphorane CAS No. 91543-32-7

Difluorotris(pentafluoroethyl)phosphorane

Cat. No. B8492292
Key on ui cas rn: 91543-32-7
M. Wt: 426.01 g/mol
InChI Key: HEJQMLUVXZXFRS-UHFFFAOYSA-N
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Patent
US09346838B2

Procedure details

0.30 g (16.7 mmol) of water and 3.19 g (53.1 mmol) of fire-extinguishing sand as SiO2 source are added to 12.0 g (28.0 mmol) of tris(pentafluoroethyl)difluorophosphorane, (C2F5)3PF2, in a 100 ml glass round-bottomed flask and warmed (20° C. oil-bath temperature). An intensive reflux condenser is connected downstream of the flask. The suspension is stirred at 120° C. for 4 h. Complete consumption of (C2F5)3PF2 and formation of (C2F5)3P═O (72.0%) and (C2F5)2P(O)OH (28.0%) can be detected. The entire suspension is condensed at room temperature in vacuo (10−3 mbar). Clear and colourless (C2F5)3P═O (6.27 g; 15.5 mmol; 55%) can be isolated in 99% purity. Further (C2F5)3P═O can be isolated from the solid residue by extraction.
Name
Quantity
0.3 g
Type
reactant
Reaction Step One
[Compound]
Name
fire-extinguishing sand
Quantity
3.19 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
[Compound]
Name
(C2F5)3PF2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[F:2][C:3]([P:9]([C:19]([F:25])([F:24])[C:20]([F:23])([F:22])[F:21])([C:12]([F:18])([F:17])[C:13]([F:16])([F:15])[F:14])(F)F)([F:8])[C:4]([F:7])([F:6])[F:5]>>[P:9]([C:3]([C:4]([F:5])([F:6])[F:7])([F:2])[F:8])([C:19]([C:20]([F:23])([F:22])[F:21])([F:25])[F:24])[C:12]([C:13]([F:16])([F:15])[F:14])([F:18])[F:17]

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
O
Name
fire-extinguishing sand
Quantity
3.19 g
Type
reactant
Smiles
Name
Quantity
12 g
Type
reactant
Smiles
FC(C(F)(F)F)(F)P(F)(F)(C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F
Name
(C2F5)3PF2
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The suspension is stirred at 120° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An intensive reflux condenser is connected
CUSTOM
Type
CUSTOM
Details
consumption of (C2F5)3PF2 and formation of (C2F5)3P═O (72.0%) and (C2F5)2P(O)OH (28.0%)
CUSTOM
Type
CUSTOM
Details
condensed at room temperature in vacuo (10−3 mbar)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
P(C(F)(F)C(F)(F)F)(C(F)(F)C(F)(F)F)C(F)(F)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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